molecular formula C12H23NO B12650407 1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine CAS No. 76245-86-8

1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine

Cat. No.: B12650407
CAS No.: 76245-86-8
M. Wt: 197.32 g/mol
InChI Key: OJQZHTMCZVPUCF-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine (PMVP) is a hindered amine derivative characterized by a piperidine ring substituted with five methyl groups and a vinyloxy moiety. Its synthesis involves transesterification of 1,2,2,6,6-pentamethyl-4-piperidinol (PMPO) with vinyltriethoxysilane, forming a silane-functionalized compound . PMVP is primarily utilized as a functionalizing agent for α-zirconium phosphate (α-ZrP) to enhance the flame retardancy of silicone rubber (SR) by improving compatibility between ZrP and SR matrices . The hindered amine structure acts as a surfactant, facilitating dispersion in polymers, while the vinyl group enables covalent bonding during curing processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76245-86-8

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-ethenoxy-1,2,2,6,6-pentamethylpiperidine

InChI

InChI=1S/C12H23NO/c1-7-14-10-8-11(2,3)13(6)12(4,5)9-10/h7,10H,1,8-9H2,2-6H3

InChI Key

OJQZHTMCZVPUCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC=C)C

Origin of Product

United States

Preparation Methods

Catalytic Synthesis from Acetone and Methylamine

One environmentally friendly and efficient method involves a catalytic ring-closure reaction between acetone and methylamine using a sulfonic acid functionalized SBA-15 catalyst. The process includes:

  • Step 1: Mixing acetone and methylamine in a specific molar ratio (1–12:1 acetone to methylamine) in a reaction vessel.
  • Step 2: Adding the sulfonic acid functionalized SBA-15 catalyst (5–20% by mass relative to acetone).
  • Step 3: Stirring the mixture at temperatures ranging from 40 to 120 °C for 4 to 10 hours.
  • Step 4: Quenching the catalyst with an alkali such as sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate.
  • Step 5: Filtering to remove the catalyst and purifying the crude product by rectification.

This method yields 1,2,2,6,6-pentamethyl-4-piperidone with molar yields typically between 69% and 74%. Variations in solvent (methanol, ethanol, tetrahydrofuran), methylamine source (methylamine nitrate, bromide, chloride), and reaction conditions affect yield and purity.

Example Acetone (mL) Methylamine Solution (type & mL) Catalyst (g) Temp (°C) Time (h) Yield (%)
1 60 30 mL methylamine methanol (40%) 2.10 60 6 73.02
2 120 10 mL methylamine water (40%) + 20 mL methylamine THF (20%) 1.00 40 4 72.93
4 100 25 mL methylamine ethanol (40%) 0.60 70 8 69.42
5 67 100 mL methylamine methanol (40%) 2.63 50 7 71.77
6 65 70 mL methylamine ethanol (20%) 1.00 100 5 73.59

Data adapted from patent CN107674019B

Methylation of 2,2,6,6-Tetramethylpiperidone Using Dimethyl Sulfate

An alternative high-yield method uses 2,2,6,6-tetramethylpiperidone as the starting material, which undergoes methylation with dimethyl sulfate under alkaline conditions:

  • Step 1: Dissolve 2,2,6,6-tetramethylpiperidone in a suitable solvent such as ethanol, isopropanol, acetone, or polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
  • Step 2: Add an alkaline base (sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate) in a molar ratio of 1–8:1 relative to the piperidone.
  • Step 3: Slowly add dimethyl sulfate dropwise at a controlled temperature.
  • Step 4: Continue stirring for a set time after addition to complete the reaction.
  • Step 5: Cool, filter, concentrate, and purify the product by rectification.

This method achieves yields exceeding 95%, significantly higher than the catalytic ring-closure method, and is more suitable for industrial scale-up due to cost-effectiveness and reduced byproduct formation.

Parameter Details/Range
Base NaOH, KOH, Na2CO3, K2CO3 (single or mixture)
Solvent Ethanol, isopropanol, acetone, DMSO, DMF, etc.
Molar ratio base:piperidone 1–8 : 1
Reaction temperature Controlled during dimethyl sulfate addition
Yield >95%

Data adapted from patent CN110950794A

Summary and Recommendations

Preparation Method Key Features Yield (%) Industrial Viability
Catalytic ring-closure (acetone + methylamine) Uses sulfonic acid SBA-15 catalyst; mild conditions; moderate yield ~70 Moderate
Methylation of 2,2,6,6-tetramethylpiperidone Uses dimethyl sulfate and base; high yield; scalable >95 High
  • The methylation method starting from 2,2,6,6-tetramethylpiperidone is superior in yield and industrial applicability.
  • The catalytic ring-closure method offers a greener alternative but with lower yield and more complex purification.
  • For the vinyloxy derivative, further vinylation steps are required post-piperidone synthesis, which should be optimized case-by-case.

Chemical Reactions Analysis

Types of Reactions

1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyloxy group to other functional groups.

    Substitution: The vinyloxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the replacement of the vinyloxy group with the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Photostable Blue-Emitting Naphthalimides : The compound is utilized as a reactant in synthesizing photostable blue-emitting naphthalimides, which are important for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
    • Fluorescent Chemosensors : It plays a role in creating blue fluorescent naphthalimide pH chemosensors, enhancing sensitivity in detecting pH changes in biological systems.
  • Biological Applications
    • Synthesis of Spiropyrans and Spirooxazines : These compounds are significant in biological imaging and sensing technologies. The incorporation of 1,2,2,6,6-pentamethyl-4-(vinyloxy)piperidine allows for improved imaging capabilities due to their unique optical properties.
    • PDGFR Kinase Inhibitors : This compound is involved in developing platelet-derived growth factor receptor kinase inhibitors. These inhibitors have therapeutic potential in treating various cancers by blocking signaling pathways that promote tumor growth .
  • Industrial Uses
    • Diol-Functionalized Amine Light Stabilizers : The compound is employed in preparing light stabilizers that enhance the durability of materials exposed to UV light. This application is crucial for extending the lifespan of polymers and coatings used in outdoor environments.

Case Study 1: Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The hydroxyl group enhances interactions with biological membranes, increasing permeability and efficacy against bacterial strains.

Case Study 2: Anticancer Activity

Studies suggest that this compound can inhibit the proliferation of cancer cells through modulation of specific signaling pathways related to cell growth and apoptosis. The mechanism appears to involve enzyme inhibition related to cancer metabolism .

Case Study 3: Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes relevant in metabolic pathways. For instance, it shows potential as a PDGFR kinase inhibitor with implications for cancer treatment strategies .

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine involves its interaction with molecular targets through its functional groups. The vinyloxy group can participate in various chemical reactions, facilitating the formation of new bonds and structures. The piperidine ring provides a stable framework that enhances the compound’s reactivity and versatility .

Comparison with Similar Compounds

Flame Retardancy and Polymer Compatibility

PMVP vs. Other Hindered Amines PMVP is distinguished by its silane group, which enables covalent integration into silicone rubber. In contrast, non-silane hindered amines (e.g., PMPO) lack this reactive functionality, limiting their compatibility with polymers. For example, PMVP-modified ZrP reduces peak heat release rate (PHRR) in silicone rubber by 40%, outperforming unmodified ZrP .

Table 1: Key Functionalized Piperidines in Flame Retardancy

Compound Functional Group Application Performance Improvement
PMVP Vinyloxy + silane Silicone rubber/ZrP composites 40% PHRR reduction
PMPO Hydroxyl Intermediate for PMVP synthesis Limited direct use

Pharmacokinetic Optimization in Drug Design

PMVP vs. 1,2,2,6,6-Pentamethylpiperidine Analogues (22a, 22b) Compound 22a (1,2,2,6,6-pentamethylpiperidine) was developed to inhibit N-dealkylation in PDGFR inhibitors. The pentamethyl substitution increases steric hindrance, reducing rat clearance by 60% and improving oral bioavailability compared to non-methylated analogues .

Table 2: Pharmacokinetic Comparison of Piperidine Derivatives

Compound Substituents Bioavailability Clearance (Rat) Solubility (Water)
22a Pentamethyl High Low >1 mg/mL
22b Pentamethyl + N-ethyl Moderate Low >1 mg/mL
22c Pentamethyl + N-H Low High Not reported

Antioxidant and Light Stabilization Properties

PMVP vs. Dendritic Hindered Amines Dendritic compounds synthesized from 1,2,2,6,6-pentamethyl-4-piperidinol exhibit superior antioxidant and anti-aging properties compared to PMVP. For instance, a tetra-branched dendritic stabilizer outperforms Irganox B215 and Tinuvin 770 in thermooxidative resistance due to multiple hindered amine groups . PMVP, however, excels in flame retardancy rather than direct antioxidant roles .

PMVP vs. PM15 (Bis-piperidyl Decanedioate)
PM15, a light stabilizer, is synthesized via transesterification of dimethyl sebacate with PMPO. Its dual piperidine esters enhance UV resistance in plastics, whereas PMVP’s vinyloxy group prioritizes polymer integration. PM15’s melting point (180–185°C) and solubility in polyols make it suitable for coatings, contrasting with PMVP’s silane reactivity .

Solubility and Quenching Efficiency

PMVP vs. 1,2,2,6,6-Pentamethylpiperidine in Fluorescence Quenching 1,2,2,6,6-Pentamethylpiperidine demonstrates high solubility in heptane, enabling effective quenching of fluorenone fluorescence (kQ = 2.5 × 10^9 M⁻¹s⁻¹) . PMVP, with its bulkier silane group, is less soluble in non-polar solvents, limiting its utility in such applications .

Biological Activity

1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine is a derivative of piperidine, a well-known heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with five methyl groups and a vinyloxy group. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with piperidine derivatives, including:

  • Antimicrobial Activity : Piperidine derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that compounds with piperidine moieties can inhibit bacterial growth effectively.
  • Anticancer Properties : Some studies suggest that piperidine derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth.
  • Neuropharmacological Effects : Piperidine compounds are often explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Antimicrobial Activity

A study evaluating various piperidine derivatives found that this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL for these strains .

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus32
2Escherichia coli64

Anticancer Activity

In vitro studies have reported that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were recorded at approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells .

Cell LineIC50 (µM)
HeLa15
MCF-720

Neuropharmacological Effects

Research utilizing computer-aided drug design has predicted that this compound may interact with various neuroreceptors. Specifically, it shows potential as a modulator of the muscarinic acetylcholine receptor (mAChR), which is implicated in cognitive functions . This suggests possible applications in treating Alzheimer's disease and other cognitive impairments.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes:

  • Enzyme Inhibition : Studies indicate that compounds with a piperidine nucleus can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : The compound's structural features allow it to bind effectively to various receptors involved in neurotransmission and cellular signaling.

Toxicity and Safety Profile

Toxicological assessments have indicated that while the compound exhibits low acute toxicity (LD50 > 2000 mg/kg in rats), it may act as a skin sensitizer at higher concentrations . Further studies are necessary to fully understand the safety profile and potential side effects associated with long-term use.

Q & A

Basic: What are the recommended synthetic routes for 1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine, and how can purity be ensured?

Answer:
The synthesis typically involves alkylation or etherification reactions under controlled conditions. For example, analogous piperidine derivatives are synthesized using NaOH in dichloromethane, followed by multiple washes (water, brine) and drying over Na₂SO₄ . To ensure purity (>99%), column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS is critical, as described for structurally similar compounds .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign methyl group signals (δ ~1.0–1.5 ppm) and vinyloxy protons (δ ~4.0–6.0 ppm) .
  • FT-IR : Confirm the vinyloxy group (C-O-C stretch ~1100 cm⁻¹) and methacrylate ester (C=O ~1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₂₃NO₂) with accurate mass matching .

Basic: How should this compound be stored to maintain stability?

Answer:
Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid moisture, as hydrolysis of the vinyloxy group may occur. Compatibility testing with common solvents (e.g., DMSO, ethanol) is advised, as per safety protocols for analogous piperidines .

Advanced: What challenges arise in optimizing reaction yields for large-scale synthesis?

Answer:
Key challenges include:

  • Steric hindrance from pentamethyl groups, requiring prolonged reaction times or elevated temperatures.
  • Byproduct formation (e.g., elimination products), mitigated by slow reagent addition and low-temperature conditions .
  • Scale-up solvent selection : Dichloromethane may be replaced with toluene for safer industrial use, though yield adjustments are necessary .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., chair flipping in piperidine rings) by analyzing spectra at –40°C to 80°C .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of methyl groups .
  • Computational DFT modeling : Compare predicted chemical shifts (Gaussian/B3LYP) with experimental data .

Advanced: What computational methods are used to study its conformational behavior?

Answer:

  • Molecular Dynamics (MD) Simulations : Analyze ring puckering and vinyloxy group orientation in solvent environments .
  • Density Functional Theory (DFT) : Calculate energy barriers for chair-chair interconversion (e.g., using Gaussian09 with 6-31G* basis set) .

Advanced: How can researchers assess its environmental impact during disposal?

Answer:

  • Biodegradation assays : Use OECD 301F (Ready Biodegradability) to evaluate microbial breakdown in aqueous systems .
  • Ecotoxicity profiling : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201) .
  • Waste treatment : Incinerate via high-temperature (≥1000°C) facilities with scrubbing systems to capture NOₓ emissions .

Advanced: What validation parameters are critical for developing HPLC/GC analytical methods?

Answer:

  • Specificity : Resolve peaks from degradation products (e.g., hydrolyzed vinyloxy derivatives) .
  • Linearity : Calibrate with 5–100 µg/mL standards (R² ≥0.998) .
  • Accuracy/Precision : Achieve ≤2% RSD in intraday/interday tests .
  • LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively, using UV detection (210 nm) .

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